2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate
Overview
Description
2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of phenyl, propan-2-yl, amino, and dichlorophenoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. One common method includes the reaction of phenyl(propan-2-yl)amine with 2,4-dichlorophenoxyacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid derivatives: Similar in structure but with different functional groups.
Dichlorophenoxyacetic acid derivatives: Share the dichlorophenoxy group but differ in other substituents.
Amino acid derivatives: Contain amino groups but have different overall structures.
Uniqueness
2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl (2,4-dichlorophenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-oxo-2-(N-propan-2-ylanilino)ethyl] 2-(2,4-dichlorophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-13(2)22(15-6-4-3-5-7-15)18(23)11-26-19(24)12-25-17-9-8-14(20)10-16(17)21/h3-10,13H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIANIIIRZZVEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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